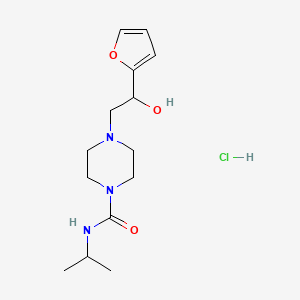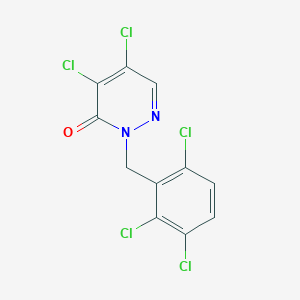
4,5-dichloro-2-(2,3,6-trichlorobenzyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,5-dichloro-2-(2,3,6-trichlorobenzyl)pyridazin-3(2H)-one, also known as 4,5-DCP, is a heterocyclic compound with a wide range of applications in scientific research. It is an important building block for the synthesis of various organic compounds and is used in the development of pharmaceuticals and agrochemicals. 4,5-DCP is also used as a reagent in the synthesis of organic molecules and is a key component in the synthesis of many drugs and agrochemicals. The compound has been studied extensively and has been found to have a variety of biochemical and physiological effects. In
Scientific Research Applications
Scaffold for Synthesis
Pyridazinones, including structures similar to the specified compound, serve as versatile scaffolds for synthesizing a wide range of polysubstituted and ring-fused systems. These compounds are used in sequential nucleophilic aromatic substitution processes, enabling the creation of polyfunctional systems that may find applications in drug discovery and material sciences. For example, 4,5,6-trifluoropyridazin-3(2H)-one has been used to synthesize various disubstituted and ring-fused derivatives through reactions with nitrogen nucleophiles, leading to a mixture of aminated products (Pattison et al., 2009).
Herbicide Action Mechanism
Substituted pyridazinone compounds have been explored for their herbicidal activities. They inhibit the Hill reaction and photosynthesis in plants, accounting for their phytotoxicity. Some derivatives also demonstrate additional biological properties, such as resistance to metabolic detoxication in plants and interference with chloroplast development, making them potent herbicides with multiple modes of action (Hilton et al., 1969).
Antimicrobial and Antioxidant Activities
Novel pyridazinone derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds are investigated for their potential as therapeutic agents due to their ability to inhibit bacterial and fungal growth, as well as their capacity to scavenge free radicals, indicating their potential use in medical and pharmaceutical applications (Saini, Das, & Mehta, 2022).
Synthesis of Heterocyclic Compounds
Pyridazinone frameworks are foundational in synthesizing a broad spectrum of heterocyclic compounds, showcasing their utility in developing novel molecules with potential applications in various fields, including pharmacology and material science. These synthetic pathways often involve nucleophilic substitution reactions and have been employed to create compounds with significant bioactivity, such as anticancer and antimicrobial agents (Mehvish & Kumar, 2022).
properties
IUPAC Name |
4,5-dichloro-2-[(2,3,6-trichlorophenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl5N2O/c12-6-1-2-7(13)9(15)5(6)4-18-11(19)10(16)8(14)3-17-18/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCBNLYRBWYSDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)CN2C(=O)C(=C(C=N2)Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl5N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dichloro-2-(2,3,6-trichlorobenzyl)pyridazin-3(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


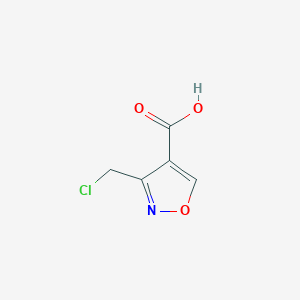
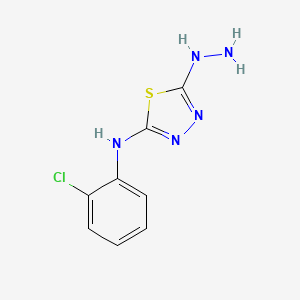
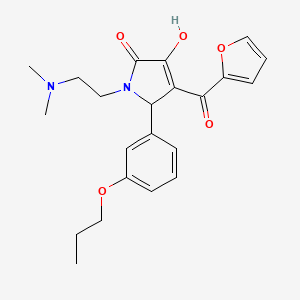
![2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2804028.png)
![2,5-dimethyl-N-[3-(morpholin-4-yl)propyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2804030.png)
![N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2804032.png)
![N-(4-chlorophenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2804033.png)
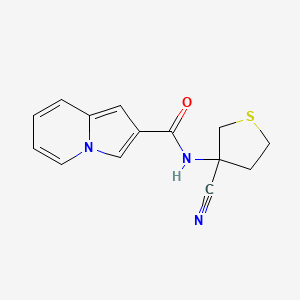
![4-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]butanoic acid](/img/structure/B2804036.png)
![5-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B2804037.png)
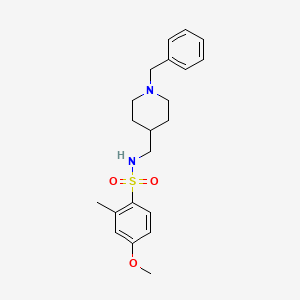
![1-benzyl-9-methyl-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2804040.png)
